molecular formula C8H3F2NO B7909320 5,6-Difluoroindol-2-one

5,6-Difluoroindol-2-one

Cat. No.: B7909320
M. Wt: 167.11 g/mol
InChI Key: FGJQLYIBMBSJQF-UHFFFAOYSA-N
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Description

5,6-Difluoroindol-2-one is a fluorinated derivative of the indol-2-one scaffold, characterized by fluorine atoms at the 5th and 6th positions of the indole ring. This substitution pattern confers distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

5,6-difluoroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJQLYIBMBSJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC1=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroindol-2-one typically involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate to form 4-fluoro-2-(methyl malonate) nitrobenzene. This intermediate undergoes reduction and cyclization reactions to yield the target compound. The reduction can be carried out using iron powder or palladium on carbon as catalysts .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are adjusted to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoroindol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted indoles and quinones, which have significant applications in pharmaceuticals and materials science.

Scientific Research Applications

5,6-Difluoroindol-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Difluoroindol-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological receptors, leading to various biological effects. The compound can modulate signaling pathways, enzyme activities, and gene expression, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5,6-Difluoroindol-2-one (inferred) with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound (inferred) Not explicitly listed C₈H₅F₂NO ~167.12 (calculated) 5-F, 6-F Likely high electronegativity, moderate lipophilicity
5,7-Difluoroindol-2-one 247564-59-6 C₈H₅F₂NO 169.13 5-F, 7-F Steric hindrance at 7-F position
6-Chloro-5-fluoroindol-2-one 100487-74-9 C₈H₅ClFNO 185.58 5-F, 6-Cl Increased molecular weight, higher lipophilicity
5-Fluoroindol-2-one 56341-41-4 C₈H₆FNO 151.14 5-F Simpler structure, lower steric demand
5-Fluoro-3-methylindol-2-one 1035805-54-9 C₉H₈FNO 165.16 5-F, 3-CH₃ Enhanced steric bulk at position 3

Substituent Effects on Reactivity and Bioactivity

  • Positional Isomerism : 5,7-Difluoroindol-2-one exhibits steric hindrance at the 7-F position, which may reduce binding affinity in enzyme-active sites compared to 5,6-difluoro analogs .
  • Mono- vs.

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